

2-chloro-9-methyl-9H-purine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-9-methyl-9H-purine

Cat. No.: B1588304

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-9-methyl-9H-purine**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **2-chloro-9-methyl-9H-purine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and illuminate its critical role as a versatile intermediate in the creation of potent, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights grounded in established scientific literature.

Core Physicochemical Properties

2-chloro-9-methyl-9H-purine is a substituted purine, a class of molecules fundamental to nucleic acid chemistry and cellular signaling. The presence of a chlorine atom at the 2-position and a methyl group at the 9-position makes it a valuable and reactive scaffold for further chemical modification.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, providing a reactive handle for introducing diverse functionalities. The methyl group at the N9 position is crucial; by occupying this site, it directs further substitutions to other positions on the purine ring, preventing the formation of N7/N9 isomeric mixtures that often complicate the synthesis of

purine derivatives. This pre-alkylation is a key strategic choice that simplifies downstream reactions and purification, enhancing overall workflow efficiency.

Below is a summary of its key quantitative properties.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ CIN ₄	[1] [2] [3] [4]
Molecular Weight	168.58 g/mol	[1] [2]
CAS Number	2346-73-8	[1] [2] [5]
Physical State	Solid	
Synonyms	2-chloro-9-methylpurine	[1]

Below is the two-dimensional chemical structure of **2-chloro-9-methyl-9H-purine**.

Caption: 2D Structure of **2-chloro-9-methyl-9H-purine**.

Synthesis and Characterization

The synthesis of N9-alkylated purines is a cornerstone of medicinal chemistry. The primary strategy involves the direct alkylation of a purine precursor. A common challenge in purine chemistry is controlling the site of alkylation, as both the N7 and N9 positions are often reactive. The choice of starting material, base, and solvent system is critical to achieving high regioselectivity.

A reliable method for synthesizing **2-chloro-9-methyl-9H-purine** would be the N-alkylation of 2-chloropurine. A similar procedure has been documented for the synthesis of 2,6-dichloro-9-methyl-9H-purine from 2,6-dichloropurine using iodomethane and potassium carbonate in DMF. [\[6\]](#) This provides a validated framework for the targeted synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-chloro-9-methyl-9H-purine**.

Experimental Protocol: Synthesis of 2-chloro-9-methyl-9H-purine

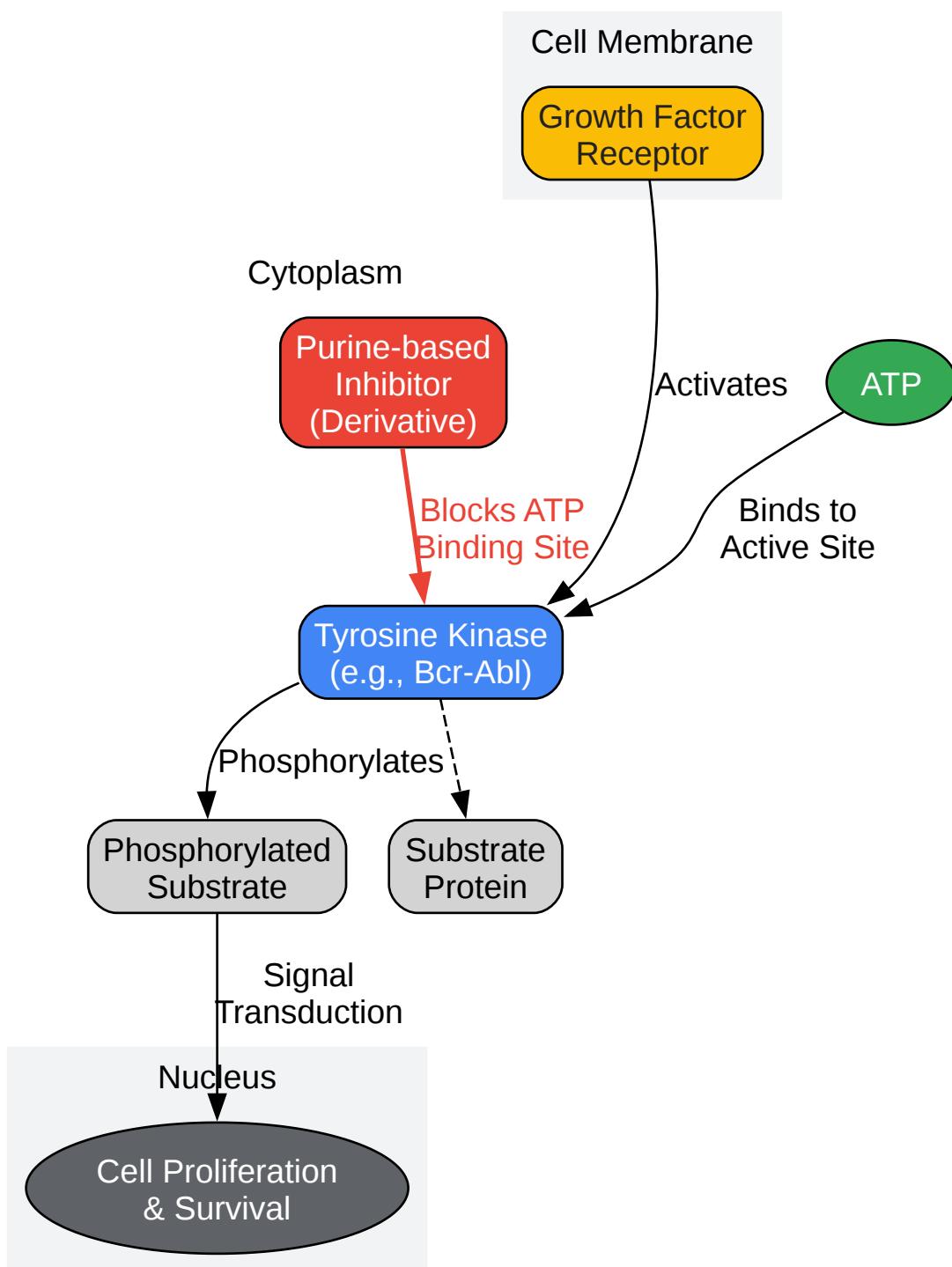
This protocol is a representative methodology based on established procedures for N9-alkylation of purine scaffolds.[6]

- **Reagent Preparation:** To a solution of 2-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 3.0 eq).
 - **Causality:** DMF is an excellent polar aprotic solvent that readily dissolves the purine and salt. K_2CO_3 is a mild base chosen to deprotonate the N9 position of the purine ring, creating the nucleophilic purine anion required for the subsequent reaction. Cooling the reaction to 0°C helps to control the reaction rate and minimize potential side reactions.
- **Alkylation:** To the cooled suspension, add iodomethane (CH_3I , 5.0 eq) dropwise.
 - **Causality:** Iodomethane is the methylating agent. The iodide is an excellent leaving group, facilitating the S_N2 reaction where the purine anion attacks the methyl group. An excess is used to drive the reaction to completion.
- **Reaction Monitoring:** Allow the mixture to stir continuously at 0°C for several hours (e.g., 5 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - **Trustworthiness:** Monitoring by TLC is a self-validating step. By comparing the reaction mixture to the starting material spot, one can confirm the consumption of the reactant and the formation of a new, typically less polar, product.
- **Work-up:** Upon completion, quench the reaction by adding water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
 - **Causality:** Quenching with water dissolves the inorganic salts (like KI and excess K_2CO_3) and stops the reaction. The product, being more organic, will partition into the ethyl acetate layer during extraction.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.
 - Causality: The brine wash removes residual water from the organic layer. $MgSO_4$ is a drying agent. Column chromatography separates the target compound from any unreacted starting material, N7-isomer, or other impurities, yielding the pure **2-chloro-9-methyl-9H-purine**.

Applications in Medicinal Chemistry and Drug Development

2-chloro-9-methyl-9H-purine is not typically an end-product therapeutic itself. Instead, it serves as a highly valuable intermediate for building more complex molecules with therapeutic potential. Its utility stems from the reactivity of the chlorine at the C2 position and the blocked N9 position, which allows for selective modifications at other sites, primarily C6, via nucleophilic aromatic substitution.


Intermediate for Kinase Inhibitors

A significant application of this purine scaffold is in the synthesis of kinase inhibitors.^{[7][8]} Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Purine derivatives can mimic ATP, the natural substrate for kinases, and act as competitive inhibitors.

Derivatives of **2-chloro-9-methyl-9H-purine** have been investigated as inhibitors of various kinases, including:

- Bcr-Abl, BTK, and FLT3-ITD: These are key targets in certain types of leukemia.^[7]
- Cyclin-Dependent Kinases (CDKs): These are central to cell cycle control, and their inhibition is a strategy for cancer therapy.^[8]

The synthesis of these inhibitors often involves a nucleophilic substitution at the C6 position of a related precursor, 2,6-dichloro-9-methyl-purine, followed by further modification at the C2 position. The fundamental purine core is what provides the ATP-mimetic structure.

[Click to download full resolution via product page](#)

Caption: Kinase inhibition by a purine-based drug derivative.

Precursor for Antiviral Agents

The purine scaffold is also fundamental to the development of antiviral drugs, particularly nucleoside and nucleotide analogs that interfere with viral replication.[9][10] Derivatives of **2-chloro-9-methyl-9H-purine** have been explored in the synthesis of inhibitors against viruses like Hepatitis C (HCV).[11] These compounds can act as chain terminators during viral RNA synthesis or as inhibitors of viral enzymes.

Scaffold for Other Therapeutic Targets

The versatility of the **2-chloro-9-methyl-9H-purine** scaffold has led to its use in developing inhibitors for other important cellular targets, such as the molecular chaperone Hsp90, which is critical for the stability of many proteins involved in cancer progression.[12]

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety protocols are mandatory when handling **2-chloro-9-methyl-9H-purine** and its precursors.

- **Handling:** Always handle the compound in a well-ventilated area or a chemical fume hood. [13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[13] Avoid formation of dust and aerosols.[13]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability, storage in an inert atmosphere at low temperatures (e.g., 2-8°C) is recommended for similar purine compounds.
- **Hazards:** While specific data for this exact compound is limited, related chlorinated purines are classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[14]
- **Disposal:** Dispose of the chemical and its container in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[13]

Conclusion

2-chloro-9-methyl-9H-purine represents a quintessential building block in modern medicinal chemistry. Its pre-defined N9-methylation and reactive C2-chloro group provide a reliable and versatile platform for the synthesis of complex purine derivatives. From kinase inhibitors in

oncology to antiviral agents, the strategic use of this intermediate enables the efficient exploration of chemical space and the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any research program focused on purine-based drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. 2-chloro-9-methyl-9H-purine synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. PubChemLite - 2-chloro-9-methyl-9h-purine (C6H5CIN4) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2,6-DICHLORO-9-METHYL-9H-PURINE | 2382-10-7 [amp.chemicalbook.com]
- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. 6-chloro-9-methyl-9H-purine | C6H5CIN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-chloro-9-methyl-9H-purine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588304#2-chloro-9-methyl-9h-purine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com